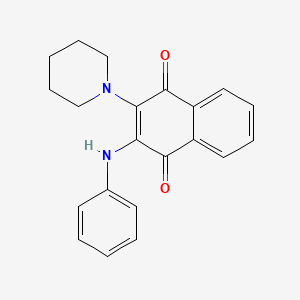
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, also known as APN or ML-18, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of naphthalene-1,4-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Research
Studies have explored the pharmacokinetics and pharmacodynamics of compounds structurally related to 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, focusing on their absorption, distribution, metabolism, and excretion in the body, as well as their mechanism of action. For instance, the pharmacokinetics and pharmacodynamics of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione in patients with postmenopausal breast cancer highlight the drug's ability to suppress plasma oestradiol levels effectively, indicating the potential of related compounds in therapeutic applications (Haynes et al., 2004).
Antitumor Activity
The novel topoisomerase I inhibitor 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11) has shown broad preclinical antitumor activity. Such research underscores the importance of derivatives of this compound in developing treatments for various cancers, including colorectal, cervical, and ovarian carcinomas (Rowinsky et al., 1994).
Neurological Disorders Treatment
Compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, have been tested as single agents for the treatment of schizophrenia, albeit with limited success. This area of research opens up possibilities for using related compounds in treating neurological and psychiatric disorders by modulating neurotransmitter systems (Marenco et al., 2002).
Metabolic Pathway Disorders
Research into Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), targeting tyrosine metabolism disorders like hereditary tyrosinemia type 1 (HT-1) and potentially alkaptonuria (AKU), illustrates the application of this compound derivatives in treating metabolic pathway disorders (Lock et al., 2014).
Enhancing Growth Hormone Secretion
Piperidine, a component related to the chemical structure , has been shown to enhance growth hormone secretion, which could have implications for treating growth hormone deficiencies or in sports medicine to support recovery and performance enhancement (Mendelson et al., 1981).
作用機序
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. .
生化学分析
Biochemical Properties
The biochemical properties of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione are not well-documented in the literature. It is known that the compound is a derivative of 1,4-naphthoquinone , which is a class of compounds known for their diverse biological activities
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds such as 1,4-naphthoquinones have been associated with various cellular processes, including DNA repair damage
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. 1,4-naphthoquinones, a related class of compounds, have been associated with various intracellular molecular targets and mechanisms of action
特性
IUPAC Name |
2-anilino-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZJPLQFQZWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

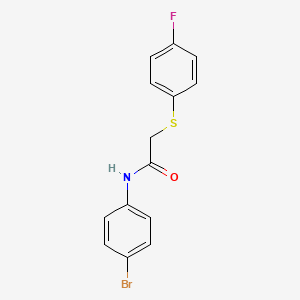
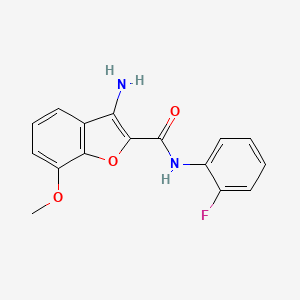
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
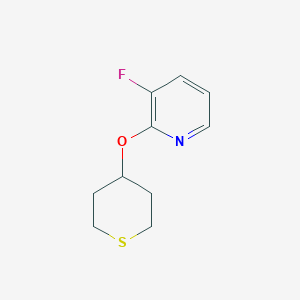
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
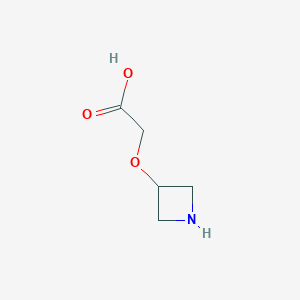

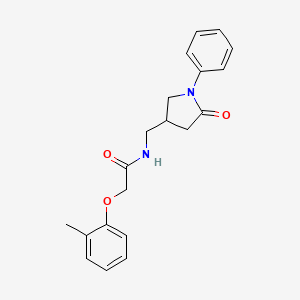

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)